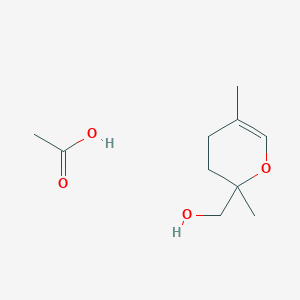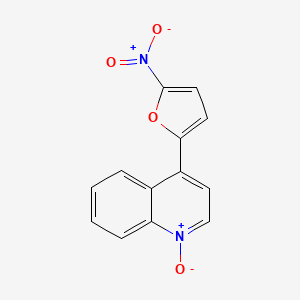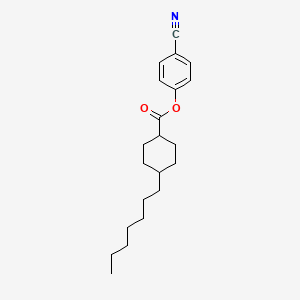![molecular formula C13H10N2O7S B14526169 2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid CAS No. 62547-12-0](/img/structure/B14526169.png)
2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid is an organic compound belonging to the class of benzenesulfonamides These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid typically involves the nitration of 2-hydroxybenzoic acid followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the selective nitration and sulfonation of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl and sulfonamide groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Hydroxy-5-[(2-aminophenyl)sulfamoyl]benzoic acid, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrophenyl hydrogen sulfate: Similar in structure but with a hydrogen sulfate group instead of a sulfonamide group.
2-Hydroxy-5-nitrobenzoic acid: Lacks the sulfonamide group but shares the nitro and hydroxyl groups.
Uniqueness
2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62547-12-0 |
|---|---|
Molecular Formula |
C13H10N2O7S |
Molecular Weight |
338.29 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-9(12)13(17)18)23(21,22)14-10-3-1-2-4-11(10)15(19)20/h1-7,14,16H,(H,17,18) |
InChI Key |
KDWMOHLZCXBGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
![S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14526115.png)


![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)



![1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl-](/img/structure/B14526145.png)
![2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14526146.png)

![Triethyl[(hexa-1,3-dien-3-yl)oxy]silane](/img/structure/B14526181.png)
